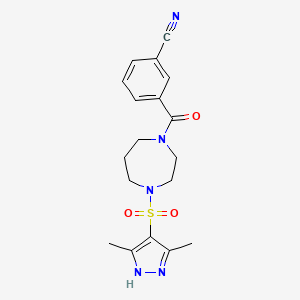

3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

3-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3S/c1-13-17(14(2)21-20-13)27(25,26)23-8-4-7-22(9-10-23)18(24)16-6-3-5-15(11-16)12-19/h3,5-6,11H,4,7-10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBIDQKFAKXWJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of the compound's pharmacological profile.

Chemical Structure and Properties

The molecular formula of 3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile is . The structure features a pyrazole ring, a diazepane moiety, and a benzonitrile group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the sulfonyl and diazepane groups. A common synthetic route involves:

- Formation of the Pyrazole : Using hydrazine derivatives and appropriate carbonyl compounds.

- Sulfonylation : Introducing the sulfonyl group through sulfonation reactions.

- Diazepane Formation : Cyclization to create the diazepane structure.

- Final Coupling : Attaching the benzonitrile component.

Antimicrobial Activity

Recent studies have indicated that compounds related to 3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile exhibit significant antibacterial activity. For instance, derivatives containing the 3,5-dimethyl-1H-pyrazole ring have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus cereus .

Anticancer Properties

Research has demonstrated that compounds with similar structures possess anticancer properties. For example, certain pyrazole derivatives have been evaluated for their ability to inhibit cell proliferation in cancer cell lines. In vitro studies showed that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation .

Study on Antibacterial Activity

A study published in 2010 synthesized a series of pyrazole derivatives and evaluated their antibacterial properties. The results indicated that specific compounds exhibited strong activity against gram-positive and gram-negative bacteria, suggesting potential for development as new antibacterial agents .

Evaluation of Anticancer Activity

Another investigation focused on the anticancer potential of pyrazole derivatives. The study assessed various analogs for their cytotoxic effects on human cancer cell lines. Compounds similar to 3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile were found to significantly reduce cell viability and promote apoptosis .

Data Table: Summary of Biological Activities

Scientific Research Applications

Cytotoxicity

Research has demonstrated that compounds similar to 3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating potent activity against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines. The presence of the pyrazole group is often linked to enhanced biological activity due to its ability to interact with biological targets.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile | HCT-116 | < 20 |

| MCF-7 | < 25 |

Potential Therapeutic Uses

Given its promising cytotoxic profile, 3-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile is being explored for potential therapeutic applications in oncology. Its structural features suggest that it may serve as a lead compound for developing new anticancer agents.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in cancer treatment:

- Case Study 1 : A derivative similar to the compound was tested in vivo in mouse models bearing human tumor xenografts. Results indicated significant tumor regression compared to control groups.

- Case Study 2 : In vitro studies showed synergistic effects when combined with existing chemotherapeutics like doxorubicin, suggesting potential for combination therapy.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

- Sulfur Functionality : The target compound’s sulfonyl group (-SO₂-) differs from the sulfonamide (-SO₂NH-) in compound 27 and the sulfinyl (-S(O)-) group in fipronil . Sulfonyl groups enhance stability and hydrogen-bonding capacity compared to sulfinyl/sulfonamide groups.

- Heterocyclic Cores: The 1,4-diazepane ring in the target compound provides conformational flexibility absent in rigid pyridine (compound 27) or pyranopyrazole systems .

Table 3: Documented Activities of Analogous Compounds

Functional Notes:

- While the target compound’s benzonitrile group resembles fipronil’s cyano substituent, its diazepane core may confer distinct pharmacokinetic properties (e.g., improved solubility) .

- Antimicrobial pyranopyrazoles () and α,β-unsaturated ketones () highlight the role of electron-deficient groups (e.g., cyano) in bioactivity, a feature shared with the target compound .

Crystallographic and Computational Analyses

- Tools like SHELXL () and Multiwfn () are critical for structural validation and electronic property analysis.

- Structural validation protocols () ensure accuracy in comparing bond lengths/angles of the diazepane ring with related heterocycles .

Q & A

Q. Methodological Answer :

- 1H NMR :

- Benzonitrile protons : Aromatic protons near the nitrile group resonate at δ 7.6–7.8 ppm as doublets (J ≈ 8 Hz) due to deshielding .

- Pyrazole protons : The 3,5-dimethylpyrazole C-H appears as a singlet (~δ 5.9–6.1 ppm), while methyl groups show peaks at δ 2.3–2.5 ppm .

- Diazepane protons : Multiplet signals between δ 3.0–4.0 ppm correspond to the seven-membered ring’s N-CH2 and CH2 groups.

- IR : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹), nitrile (C≡N, ~2228 cm⁻¹), and carbonyl (C=O, ~1650 cm⁻¹) stretches .

Advanced: How can the conformational flexibility of the 1,4-diazepane ring be quantified?

Methodological Answer :

The diazepane ring’s puckering can be analyzed using Cremer-Pople coordinates ():

- Amplitude (θ) : Measures deviation from planarity. For seven-membered rings, θ > 10° indicates significant puckering.

- Phase angles (φ₂, φ₃) : Describe asymmetric distortions. Computational tools (e.g., Gaussian) or crystallographic data (SHELXL refinements) can parameterize these values .

Experimental Validation : X-ray crystallography (e.g., SHELX programs) provides precise bond angles and torsional parameters for static conformers .

Advanced: How should researchers resolve contradictions in spectroscopic or crystallographic data?

Q. Methodological Answer :

- Cross-validation : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets).

- Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths/angles. For example, sulfonyl group geometry (S–O ≈ 1.43 Å) should match theoretical values .

- Dynamic effects : If NMR and X-ray data conflict (e.g., due to solution vs. solid-state conformers), perform variable-temperature NMR or molecular dynamics simulations .

Basic: What purification strategies are optimal for isolating this compound?

Q. Methodological Answer :

- Flash chromatography : Use silica gel with gradients of ethyl acetate in cyclohexane (e.g., 0–35% over 20 column volumes) to separate polar byproducts .

- Recrystallization : Benzonitrile derivatives often crystallize from ethanol/water mixtures. Monitor melting points (e.g., 94–101°C for similar compounds) to confirm purity .

Advanced: How can synthetic yields be improved for the sulfonylation step?

Q. Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance sulfonyl chloride reactivity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve sulfonylation kinetics but may require rigorous drying to avoid hydrolysis.

- Temperature control : Low temperatures (0–5°C) minimize side reactions; gradual warming to 50°C ensures completion .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Q. Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase for sulfonamide analogs) .

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For benzonitrile derivatives, the nitrile group often acts as a hydrogen-bond acceptor .

Basic: What safety precautions are critical during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.